molecular formula C6H9F3O B1435836 4,4,4-Trifluoro-2,2-dimethylbutanal CAS No. 1936087-74-9

4,4,4-Trifluoro-2,2-dimethylbutanal

Cat. No.: B1435836
CAS No.: 1936087-74-9
M. Wt: 154.13 g/mol
InChI Key: PRHRHMDZYSIYPL-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutanal is a fluorinated organic compound with the molecular formula C6H9F3O. It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,2-dimethylbutanal typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2-dimethylbutanal with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. These reactors are designed to handle the corrosive nature of fluorinating agents and ensure the safety of the process. The compound is then purified through distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions typically produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of various fluorinated derivatives or amine derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutanal has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fluorinated materials.

Biology: In biological research, this compound is used to study the effects of fluorination on biological systems. It can be incorporated into biomolecules to investigate the impact of fluorine atoms on their properties and functions.

Medicine: The compound is utilized in the development of fluorinated drugs, which often exhibit improved pharmacokinetic properties and enhanced biological activity compared to their non-fluorinated counterparts. It serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, coatings, and materials with specific properties conferred by the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-2,2-dimethylbutanal exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to improved therapeutic outcomes.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar fluorination pattern but lacks the additional methyl group found in 4,4,4-trifluoro-2,2-dimethylbutanal.

  • 4,4,4-Trifluoro-2-butanone: This compound has a different functional group (ketone) and a different arrangement of fluorine atoms compared to this compound.

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-5(2,4-10)3-6(7,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRHMDZYSIYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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